molecular formula C19H23ClO3 B3936602 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene

4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No. B3936602
M. Wt: 334.8 g/mol
InChI Key: BEBSLNCTUAOGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is a chemical compound that belongs to the family of halogenated organic compounds. It is commonly known as "Bisphenol AF" and is widely used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is not fully understood. However, it is known to act as an estrogen receptor agonist, which means that it binds to and activates estrogen receptors. This can lead to various physiological effects, including changes in gene expression and cell proliferation.
Biochemical and Physiological Effects:
4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects. It has been shown to induce cell proliferation in various cell lines, including breast cancer cells. It has also been shown to have estrogenic effects in various tissues, including the uterus, mammary gland, and brain. Additionally, it has been shown to have anti-androgenic effects in the prostate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it has been shown to have estrogenic effects in various tissues, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene. One direction is to further investigate its mechanism of action, particularly its interactions with estrogen and androgen receptors. Another direction is to investigate its potential as a therapeutic agent for various diseases, including breast cancer and prostate cancer. Additionally, it may be useful to investigate its potential as a biomarker for estrogenic activity in various tissues.

Scientific Research Applications

4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is widely used in scientific research for its various applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of polymers and resins. It is also used as a cross-linking agent in the production of epoxy resins. Additionally, it is used as a starting material in the synthesis of various organic compounds.

properties

IUPAC Name

4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-19(2,3)14-8-9-18(17(20)12-14)23-11-10-22-16-7-5-6-15(13-16)21-4/h5-9,12-13H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBSLNCTUAOGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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